molecular formula C20H23ClN2O3 B6246469 (9H-fluoren-9-yl)methyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate hydrochloride CAS No. 2408936-43-4

(9H-fluoren-9-yl)methyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate hydrochloride

Katalognummer: B6246469
CAS-Nummer: 2408936-43-4
Molekulargewicht: 374.9 g/mol
InChI-Schlüssel: WFZYQMAJULKLQV-DTPOWOMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(9H-Fluoren-9-yl)methyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate hydrochloride” is a chiral pyrrolidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydroxyl substituent at the 4-position, and an aminomethyl group at the 2-position, with the entire structure stabilized as a hydrochloride salt. This compound is pivotal in solid-phase peptide synthesis (SPPS), where the Fmoc group protects primary amines during iterative coupling reactions. Its hydrochloride form improves stability and water solubility, critical for purification and handling in organic synthesis .

Eigenschaften

CAS-Nummer

2408936-43-4

Molekularformel

C20H23ClN2O3

Molekulargewicht

374.9 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C20H22N2O3.ClH/c21-10-13-9-14(23)11-22(13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,13-14,19,23H,9-12,21H2;1H/t13-,14-;/m1./s1

InChI-Schlüssel

WFZYQMAJULKLQV-DTPOWOMPSA-N

Isomerische SMILES

C1[C@H](CN([C@H]1CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Kanonische SMILES

C1C(CN(C1CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Reinheit

95

Herkunft des Produkts

United States

Biologische Aktivität

(9H-fluoren-9-yl)methyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H27ClN2O5C_{24}H_{27}ClN_{2}O_{5} with a molecular weight of approximately 425.5 g/mol. The compound features a fluorenyl group, which is known for enhancing the lipophilicity and biological activity of various derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the fluorenyl structure. For instance, derivatives synthesized from fluorenylidene hydrazine have shown promising activity against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported to be above 256 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Fluorenyl Derivatives

Compound NameMIC (μg/mL)Target Organism
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole>256S. aureus
4f>256E. faecalis
Ethyl {2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4-yl}acetate72Various Gram-positive strains

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.
  • Protein Synthesis Inhibition : Some derivatives may interfere with ribosomal function, preventing protein synthesis in bacteria.
  • Antioxidant Activity : The fluorenyl moiety can contribute to antioxidant properties, which may enhance the overall efficacy against microbial infections.

Study 1: Antimicrobial Evaluation

A study published in MDPI evaluated various fluorenyl derivatives for their antimicrobial effectiveness. The results indicated that several synthesized compounds displayed significant antibacterial activity against resistant strains, with specific structural modifications leading to enhanced potency .

Study 2: Synthesis and Characterization

Another research effort focused on synthesizing novel derivatives using the fluorenyl scaffold. The study employed various synthetic routes to achieve compounds with improved biological profiles, including higher solubility and bioavailability .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-pyrrolidine is extensively used in solid-phase peptide synthesis (SPPS). Its fluorene moiety provides a stable protecting group that can be easily removed under mild conditions, making it suitable for synthesizing complex peptides. The compound allows for the introduction of diverse amino acids while maintaining the integrity of the peptide chain.

Property Details
Protecting Group TypeFmoc (Fluorenylmethyloxycarbonyl)
Removal ConditionsMild basic conditions
Application in SPPSFacilitates the assembly of peptides

Drug Design and Development

The structural features of Fmoc-pyrrolidine make it a valuable scaffold in drug discovery. Its ability to mimic natural amino acids allows it to be incorporated into biologically active compounds. Researchers have explored its potential in designing inhibitors for various biological targets, including enzymes and receptors.

Case Study: Inhibitors of Enzymatic Activity

Research has indicated that derivatives of Fmoc-pyrrolidine exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For example, studies have shown that specific modifications to the pyrrolidine ring can enhance binding affinity and selectivity towards target enzymes, potentially leading to new therapeutic agents for metabolic disorders.

Therapeutic Applications

Emerging studies suggest that Fmoc-pyrrolidine derivatives may have therapeutic applications beyond enzyme inhibition. Preliminary investigations into their effects on neuronal pathways indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Therapeutic Area Potential Application
NeuroprotectionPossible treatment for Alzheimer’s and Parkinson’s diseases
Metabolic DisordersDevelopment of enzyme inhibitors

Analyse Chemischer Reaktionen

Functional Group Installation

  • Fluorenylmethyl group introduction : Achieved via alkylation of amines with 9H-fluoren-9-ylmethyl chloride .

  • Carboxylate ester formation : Using tert-butyl dicarbonate or di-tert-butyl dicarbonate with tertiary amines like TEA .

Purification

Common methods include:

  • Flash chromatography : Hexane/EtOAc mixtures (e.g., 2:1 ratio) .

  • Extractive workups : Partitioning between organic solvents (DCM, MTBE) and aqueous layers .

Reaction Conditions and Yields

Reaction Type Reagents Conditions Yield Source
Reductive aminationNaBH(OAc)₃, DMF/DCERT, 16–20 h58–60%
Borane additionBH₃·DMS, THFArgon atmosphere, overnight stirring
Carboxylate formationDi-tert-butyl dicarbonate, TEADCM, overnight stirring91%
PurificationHexane/EtOAcFlash chromatography

Characterization Techniques

Structural validation relies on:

  • NMR spectroscopy :

    • ¹H NMR: Signal assignments for protons in pyrrolidine and fluorenyl groups .

    • ¹³C NMR: Detection of carbonyl carbons (e.g., 171.73 ppm for ester carbonyls) .

  • Mass spectrometry : Confirming molecular formula (C₂₀H₂₃ClN₂O₃) .

  • Melting point analysis : Reported for crystalline derivatives (e.g., 36°C for related compounds) .

Stereoselectivity and Stability

  • Stereocenters : The (2R,4R) configuration is critical for biological activity, achieved via stereospecific synthesis .

  • Hydrochloride salt formation : Enhances stability for storage and handling .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Compound Name Molecular Formula Key Structural Features
Target Compound C21H25ClN2O4 Fmoc-protected pyrrolidine, (2R,4R)-stereochemistry, hydroxyl, aminomethyl, hydrochloride salt.
(S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid () C21H21NO6 Fmoc-protected α-amino acid, methoxy ester, methylated amine, carboxylic acid.
2-(1-Fmoc-pyrrolidin-3-yl)-4-methyl-thiazole-5-carboxylic acid HCl () C24H23ClN2O4S Fmoc-pyrrolidine fused with thiazole, methyl substituent, carboxylic acid, hydrochloride.
(2R)-4-[(Fmoc)amino]butanoic acid () C20H21NO4 Fmoc-protected β-amino acid, butanoic acid backbone, free carboxylic acid.

Key Observations :

  • The target compound’s pyrrolidine core distinguishes it from amino acid derivatives (e.g., ).
  • Unlike thiazole-containing analogs (), the target lacks heteroaromatic systems, reducing π-π stacking interactions and altering crystallization behavior .

Physicochemical Properties

Property Target Compound (S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid 2-(1-Fmoc-pyrrolidin-3-yl)-thiazole-5-carboxylic acid HCl
Molecular Weight 409.89 g/mol 383.40 g/mol 471.96 g/mol
Solubility High in water (HCl salt) Moderate (polar aprotic solvents) Low (hydrophobic thiazole)
Melting Point Not reported Not reported Not reported

Notes:

  • The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral Fmoc-amino acids () .
  • Thiazole-containing analogs () exhibit lower solubility due to aromatic heterocycles, necessitating dimethylformamide (DMF) or dichloromethane (DCM) for SPPS .

Vorbereitungsmethoden

Fmoc Protection of the Pyrrolidine Amine

The primary amine group of (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine is protected using Fmoc-Cl under mildly basic conditions. A typical procedure involves dissolving the pyrrolidine derivative in THF, followed by the addition of sodium bicarbonate (NaHCO₃) to maintain a pH of 8–9. Fmoc-Cl is then added dropwise at 0°C to minimize side reactions, yielding the Fmoc-protected intermediate. This step achieves >90% conversion, as confirmed by thin-layer chromatography (TLC).

Stereospecific Introduction of the Aminomethyl Group

The (2R,4R) configuration is critical for the compound’s biological activity. Source describes a Mitsunobu reaction to invert stereochemistry at the C-4 position of a hydroxyproline derivative, ensuring the desired 4R configuration. The aminomethyl group at C-2 is introduced via reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN), followed by purification via flash chromatography (hexane/ethyl acetate, 2:1).

Hydroxyl Group Formation and Protection

The 4-hydroxyl group is introduced through oxidative desaturation of a protected proline derivative, followed by dihydroxylation using osmium tetroxide (OsO₄). Alternatively, direct hydroxylation via Sharpless epoxidation has been reported, though with lower stereoselectivity. The hydroxyl group is typically left unprotected to facilitate downstream modifications.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (HCl) in a polar aprotic solvent such as ethyl acetate. The hydrochloride salt precipitates upon cooling and is isolated via vacuum filtration. Crystallization from methanol/diethyl ether yields the pure product with >95% purity.

Purification and Isolation Techniques

Step Method Conditions Purity
Fmoc ProtectionFlash ChromatographyHexane/EtOAc (2:1)85–90%
Aminomethyl IntroductionIon-Exchange ChromatographyDowex 50WX8 resin, NH₄OH eluent92%
Hydrochloride FormationRecrystallizationMethanol/diethyl ether (1:3)95%

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is employed for final purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic signals for the Fmoc group (δ 7.2–7.8 ppm, aromatic protons) and pyrrolidine ring (δ 3.1–4.3 ppm).

Optimization and Scalability

Recent advancements focus on solvent sustainability and reaction efficiency. Source identifies pyrrolidine as a superior base for Fmoc deprotection in low-polarity solvents like dimethyl sulfoxide/ethyl acetate (1:9), reducing waste compared to traditional DMF/piperidine systems. Scalability is demonstrated in a 5 mmol synthesis of dasiglucagon, achieving 72% crude purity with minimal diketopiperazine formation. Challenges persist in minimizing aspartimide side products during prolonged base exposure, necessitating optimized reaction times (<10 minutes) .

Q & A

Q. What are the recommended synthetic routes for preparing (9H-fluoren-9-yl)methyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate hydrochloride?

The compound is synthesized via Fmoc (fluorenylmethyloxycarbonyl) protection of the pyrrolidine scaffold. Key steps include:

  • Coupling : Use carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxylic acid group of the pyrrolidine derivative for Fmoc protection .
  • Chiral Control : Maintain stereochemistry by employing enantiopure starting materials, such as (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine, and monitor reactions with chiral HPLC .
  • Hydrochloride Salt Formation : Precipitate the final product using hydrochloric acid in anhydrous ether .

Q. How should researchers confirm the structural integrity and stereochemical purity of this compound?

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to verify Fmoc group presence (e.g., aromatic protons at δ 7.3–7.8 ppm) and pyrrolidine backbone signals .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for related Fmoc-pyrrolidine derivatives .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, targeting [M+H]+^+ or [M-Cl]+^+ ions depending on ionization conditions .

Q. What are the optimal storage conditions to ensure compound stability?

  • Desiccation : Store at -20°C in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the Fmoc group .
  • Inert Atmosphere : Use argon or nitrogen gas to minimize oxidation during long-term storage .
  • Avoid Light : Protect from UV exposure to prevent degradation of the fluorenyl moiety .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data for Fmoc-protected pyrrolidines under basic conditions?

Discrepancies arise from solvent choice and base strength:

  • Mitigation : Use mild bases (e.g., piperidine) for Fmoc deprotection in peptide synthesis, as strong bases (e.g., NaOH) may degrade the pyrrolidine ring .
  • Validation : Monitor stability via HPLC at pH 7–9, comparing retention times and peak areas over 24 hours .

Q. What methodological considerations are critical for maintaining chiral integrity during coupling reactions involving this compound?

  • Steric Hindrance : Use bulky coupling agents (e.g., HATU) to minimize racemization at the (2R,4R) stereocenters .
  • Low Temperature : Perform reactions at 0–4°C to reduce epimerization risks .
  • In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to detect chiral shifts during reaction progression .

Q. How can hygroscopicity impact experimental reproducibility, and what strategies mitigate this?

  • Issue : The hydrochloride salt absorbs moisture, altering stoichiometry in reactions .
  • Solutions :
    • Lyophilize the compound before use to remove residual water .
    • Conduct reactions in anhydrous solvents (e.g., DMF or DCM) under inert gas .

Q. What analytical techniques are recommended to detect decomposition products during peptide synthesis?

  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate and identify byproducts like fluorenylmethanol or hydrolyzed pyrrolidine derivatives .
  • TLC with Fluorescence Detection : Visualize Fmoc-containing degradation products under UV light (254 nm) .

Q. How should environmental hazards associated with this compound be managed in laboratory settings?

  • Waste Disposal : Collect aqueous waste containing the compound separately, as it exhibits high toxicity to aquatic life (H400 classification) .
  • Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueTarget Signal/ParameterReference
1^1H NMRδ 7.3–7.8 ppm (Fmoc aromatic protons)
X-ray CrystallographyC–C bond angles in pyrrolidine ring
ESI-MS[M+H]+^+ = Calculated MW + 1

Q. Table 2. Stability Assessment Under Different pH Conditions

pHTemperatureStability (HPLC Purity %)Reference
7.025°C98% at 24 hours
9.025°C85% at 24 hours
12.025°C<50% at 24 hours

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.